Licochalcone B

Catalog No.
S533102
CAS No.
58749-23-8
M.F
C16H14O5
M. Wt
286.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Licochalcone B

CAS Number

58749-23-8

Product Name

Licochalcone B

IUPAC Name

(E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C16H14O5/c1-21-16-11(5-9-14(19)15(16)20)4-8-13(18)10-2-6-12(17)7-3-10/h2-9,17,19-20H,1H3/b8-4+

InChI Key

DRDRYGIIYOPBBZ-XBXARRHUSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Licochalcone B; Licochalcone-B; LicoB; Lico-B; Lico B;

Canonical SMILES

COC1=C(C=CC(=C1O)O)C=CC(=O)C2=CC=C(C=C2)O

Isomeric SMILES

COC1=C(C=CC(=C1O)O)/C=C/C(=O)C2=CC=C(C=C2)O

The exact mass of the compound Licochalcone B is 286.0841 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]. However, this does not mean our product can be used or applied in the same or a similar way.

Licochalcone B (CAS: 58749-23-8) is a bioactive retrochalcone isolated from Glycyrrhiza species, widely utilized in advanced pharmacological research and specialized formulation development. Structurally distinct from the more abundant Licochalcone A, Licochalcone B lacks a lipophilic prenyl group, a modification that fundamentally alters its physicochemical properties and receptor binding affinities [1]. This structural variance significantly enhances its aqueous solubility and alters its enzyme inhibition profile, making it a critical procurement choice for researchers requiring precise control over formulation stability, neuroprotective assay baselines, and off-target metabolic effects [2].

Procurement substitution of Licochalcone B with generic licorice extracts, Isoliquiritigenin, or the closely related Licochalcone A frequently results in formulation failures and skewed assay data. The presence of a prenyl group in Licochalcone A renders it highly lipophilic, leading to severe precipitation in aqueous cell culture media and carbomer-based hydrogels, whereas Licochalcone B maintains stable solubility[1]. Furthermore, these structural differences dictate drastically different enzyme inhibition profiles; substituting Licochalcone B with Licochalcone A introduces potent, unintended anti-thrombin (blood-thinning) and Dipeptidyl peptidase-4 (DPP-4) inhibitory effects, compromising the integrity of in vivo cardiovascular and metabolic models[2].

Aqueous Formulation and Hydrogel Solubility

Licochalcone B demonstrates vastly superior solubility in aqueous-organic release media compared to the prenylated Licochalcone A. This classifies Lico B as a Class I flavonoid for carbomer hydrogel formulations, whereas Lico A is highly lipophilic and prone to precipitation [1].

Evidence DimensionSolubility in PBS/PEG400 (80/20 v/v) release medium
Target Compound Data492.57 μg/mL
Comparator Or BaselineLicochalcone A (5.34 μg/mL)
Quantified Difference92-fold higher solubility for Licochalcone B
ConditionsIn vitro carbomer cross-linked hydrogel release assay

Buyers developing topical formulations or aqueous in vitro assays must select Lico B to avoid the severe precipitation issues associated with Lico A.

Amyloid Beta (Aβ42) Disaggregation Potency

Licochalcone B acts as a highly potent inhibitor of Aβ42 self-aggregation, a critical metric for Alzheimer's disease models. It actively disaggregates pre-formed fibrils and chelates metal ions, providing a reliable quantitative benchmark for neuroprotective screening [1].

Evidence DimensionInhibition of Aβ42 self-aggregation
Target Compound DataIC50 = 2.16 ± 0.24 μM
Comparator Or BaselineStandard Aβ42 self-aggregation baseline
Quantified DifferenceLow-micromolar specific disaggregation activity
ConditionsThT fluorescence assay for Aβ42 self-aggregation

Procuring high-purity Lico B provides a highly specific, low-micromolar positive control for Aβ42 aggregation inhibition assays.

Thrombin Inhibition Selectivity (Off-Target Avoidance)

The absence of hydrophobic prenyl substituents on Licochalcone B significantly reduces its binding affinity to human thrombin compared to Licochalcone A and Isoliquiritigenin, altering its systemic profile [1].

Evidence DimensionInhibition of human thrombin
Target Compound DataIC50 = 36.90 μM
Comparator Or BaselineLicochalcone A (IC50 = 7.96 μM); Isoliquiritigenin (IC50 = 17.95 μM)
Quantified Difference4.6-fold weaker thrombin inhibition than Licochalcone A
ConditionsIn vitro human thrombin enzymatic inhibition assay

Researchers conducting in vivo studies must select Lico B over Lico A if they need to minimize off-target anti-coagulant effects and bleeding risks.

DPP-4 Metabolic Target Differentiation

Licochalcone B is a significantly weaker inhibitor of Dipeptidyl peptidase-4 (DPP-4) than Licochalcone A, demonstrating distinct structure-activity relationships in metabolic targeting [1].

Evidence DimensionDPP-4 enzymatic inhibition
Target Compound DataIC50 = 797.84 μM
Comparator Or BaselineLicochalcone A (IC50 = 347.93 μM)
Quantified Difference2.3-fold weaker DPP-4 inhibition for Licochalcone B
ConditionsIn vitro DPP-4 enzymatic inhibition assay

This data prevents procurement errors; buyers targeting DPP-4 for diabetes models should purchase Lico A, while those avoiding metabolic interference should select Lico B.

Topical Hydrogel and Transdermal Formulations

Due to its classification as a Class I flavonoid with a solubility of 492.57 μg/mL in standard release media, Licochalcone B is the preferred chalcone for carbomer cross-linked hydrogels [1]. It avoids the precipitation and uneven dosing issues inherent to the highly lipophilic Licochalcone A.

Alzheimer's Disease (AD) Therapeutic Screening

Licochalcone B is utilized as a low-micromolar positive control in Aβ42 self-aggregation and metal-induced aggregation models [2]. Its specific ability to block the salt bridge interaction at the C-terminus of Aβ42 makes it a highly reliable benchmark for neuroprotective drug discovery.

Cardiovascular-Safe In Vivo Inflammation Models

When designing in vivo assays where blood coagulation parameters must remain unaffected, Licochalcone B is selected over Licochalcone A. Its significantly weaker thrombin inhibition (IC50 = 36.90 μM) prevents the unintended anti-coagulant artifacts that Licochalcone A introduces into systemic models [3].

Selective Metabolic Assay Design

In metabolic research, Licochalcone B serves as a critical negative control or non-interfering baseline when studying DPP-4 pathways. Because it exhibits weak DPP-4 inhibition compared to Licochalcone A, it allows researchers to study other chalcone-mediated metabolic effects without confounding DPP-4 suppression [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

286.08412354 Da

Monoisotopic Mass

286.08412354 Da

Heavy Atom Count

21

Appearance

Solid powder

Melting Point

195 - 197 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G7383L14F6

Other CAS

58749-23-8

Wikipedia

Licochalcone b

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]

Dates

Last modified: 08-15-2023
1: Kang TH, Yoon G, Kang IA, Oh HN, Chae JI, Shim JH. Natural Compound Licochalcone B Induced Extrinsic and Intrinsic Apoptosis in Human Skin Melanoma (A375) and Squamous Cell Carcinoma (A431) Cells. Phytother Res. 2017 Dec;31(12):1858-1867. doi: 10.1002/ptr.5928. Epub 2017 Oct 13. PubMed PMID: 29027311.
2: Wang XX, Liu GY, Yang YF, Wu XW, Xu W, Yang XW. Intestinal Absorption of Triterpenoids and Flavonoids from Glycyrrhizae radix et rhizoma in the Human Caco-2 Monolayer Cell Model. Molecules. 2017 Sep 29;22(10). pii: E1627. doi: 10.3390/molecules22101627. PubMed PMID: 28961192.
3: Kuang Y, Lin Y, Li K, Song W, Ji S, Qiao X, Zhang Q, Ye M. Screening of hepatoprotective compounds from licorice against carbon tetrachloride and acetaminophen induced HepG2 cells injury. Phytomedicine. 2017 Oct 15;34:59-66. doi: 10.1016/j.phymed.2017.08.005. Epub 2017 Aug 7. PubMed PMID: 28899510.
4: Lin Y, Kuang Y, Li K, Wang S, Ji S, Chen K, Song W, Qiao X, Ye M. Nrf2 activators from Glycyrrhiza inflata and their hepatoprotective activities against CCl(4)-induced liver injury in mice. Bioorg Med Chem. 2017 Oct 15;25(20):5522-5530. doi: 10.1016/j.bmc.2017.08.018. Epub 2017 Aug 15. Erratum in: Bioorg Med Chem. 2018 Jun 11;:. PubMed PMID: 28835349.
5: Lin Y, Kuang Y, Li K, Wang S, Song W, Qiao X, Sabir G, Ye M. Screening for bioactive natural products from a 67-compound library of Glycyrrhiza inflata. Bioorg Med Chem. 2017 Jul 15;25(14):3706-3713. doi: 10.1016/j.bmc.2017.05.009. Epub 2017 May 6. PubMed PMID: 28522265.
6: Gao XP, Qian DW, Xie Z, Hui H. Protective role of licochalcone B against ethanol-induced hepatotoxicity through regulation of Erk signaling. Iran J Basic Med Sci. 2017 Feb;20(2):131-137. doi: 10.22038/ijbms.2017.8235. PubMed PMID: 28293388; PubMed Central PMCID: PMC5339652.
7: Teng H, Chen M, Zou A, Jiang H, Han J, Sun L, Feng C, Liu J. Hepatoprotective effects of licochalcone B on carbon tetrachloride-induced liver toxicity in mice. Iran J Basic Med Sci. 2016 Aug;19(8):910-915. PubMed PMID: 27746874; PubMed Central PMCID: PMC5048128.
8: Yu L, Ma J, Han J, Wang B, Chen X, Gao C, Li D, Zheng Q. Licochalcone B Arrests Cell Cycle Progression and Induces Apoptosis in Human Breast Cancer MCF-7 Cells. Recent Pat Anticancer Drug Discov. 2016;11(4):444-452. PubMed PMID: 27719653.
9: Oh H, Yoon G, Shin JC, Park SM, Cho SS, Cho JH, Lee MH, Liu K, Cho YS, Chae JI, Shim JH. Licochalcone B induces apoptosis of human oral squamous cell carcinoma through the extrinsic- and intrinsic-signaling pathways. Int J Oncol. 2016 Apr;48(4):1749-57. doi: 10.3892/ijo.2016.3365. Epub 2016 Feb 1. PubMed PMID: 26847145.
10: Park JH, Jun JG, Kim JK. (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one, a novel licochalcone B derivative compound, suppresses lipopolysaccharide-stimulated inflammatory reactions in RAW264.7 cells and endotoxin shock in mice. Chem Biol Interact. 2014 Dec 5;224:142-8. doi: 10.1016/j.cbi.2014.10.024. Epub 2014 Oct 29. PubMed PMID: 25451593.
11: Han J, Wang D, Yu B, Wang Y, Ren H, Zhang B, Wang Y, Zheng Q. Cardioprotection against ischemia/reperfusion by licochalcone B in isolated rat hearts. Oxid Med Cell Longev. 2014;2014:134862. doi: 10.1155/2014/134862. Epub 2014 Aug 21. PubMed PMID: 25215172; PubMed Central PMCID: PMC4158311.
12: Zhao H, Yuan X, Jiang J, Wang P, Sun X, Wang D, Zheng Q. Antimetastatic effects of licochalcone B on human bladder carcinoma T24 by inhibition of matrix metalloproteinases-9 and NF-кB activity. Basic Clin Pharmacol Toxicol. 2014 Dec;115(6):527-33. doi: 10.1111/bcpt.12273. Epub 2014 Jul 1. PubMed PMID: 25099010.
13: Yuan X, Li T, Xiao E, Zhao H, Li Y, Fu S, Gan L, Wang Z, Zheng Q, Wang Z. Licochalcone B inhibits growth of bladder cancer cells by arresting cell cycle progression and inducing apoptosis. Food Chem Toxicol. 2014 Mar;65:242-51. doi: 10.1016/j.fct.2013.12.030. Epub 2013 Dec 31. PubMed PMID: 24384411.
14: Kim SJ, Kim CG, Yun SR, Kim JK, Jun JG. Synthesis of licochalcone analogues with increased anti-inflammatory activity. Bioorg Med Chem Lett. 2014 Jan 1;24(1):181-5. doi: 10.1016/j.bmcl.2013.11.044. Epub 2013 Nov 26. PubMed PMID: 24316124.
15: Fu Y, Chen J, Li YJ, Zheng YF, Li P. Antioxidant and anti-inflammatory activities of six flavonoids separated from licorice. Food Chem. 2013 Nov 15;141(2):1063-71. doi: 10.1016/j.foodchem.2013.03.089. Epub 2013 Apr 13. PubMed PMID: 23790887.
16: Zeng P, Zhang Y, Pan C, Jia Q, Guo FJ, Zhu WL, Li YM, Chen KX. [Phenolic constituents from Lysimachia patungensis]. Yao Xue Xue Bao. 2013 Mar;48(3):377-82. Chinese. PubMed PMID: 23724651.
17: Furusawa J, Funakoshi-Tago M, Mashino T, Tago K, Inoue H, Sonoda Y, Kasahara T. Glycyrrhiza inflata-derived chalcones, Licochalcone A, Licochalcone B and Licochalcone D, inhibit phosphorylation of NF-kappaB p65 in LPS signaling pathway. Int Immunopharmacol. 2009 Apr;9(4):499-507. PubMed PMID: 19291859.
18: Nakagawa T, Yokozawa T, Kim YA, Kang KS, Tanaka T. Activity of wen-pi-tang, and purified constituents of rhei rhizoma and glycyrrhizae radix against glucose-mediated protein damage. Am J Chin Med. 2005;33(5):817-29. PubMed PMID: 16265994.
19: Hatano T, Yasuhara T, Fukuda T, Noro T, Okuda T. Phenolic constituents of licorice. II. Structures of licopyranocoumarin, licoarylcoumarin and glisoflavone, and inhibitory effects of licorice phenolics on xanthine oxidase. Chem Pharm Bull (Tokyo). 1989 Nov;37(11):3005-9. PubMed PMID: 2632045.

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